2-N-CBZ-propane-1,2-diamine
Overview
Description
. It is a derivative of propane-1,2-diamine, where one of the amino groups is protected by a carboxybenzyl (CBZ) group. This compound is commonly used in organic synthesis, particularly in the protection of amine groups during peptide synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-N-CBZ-propane-1,2-diamine typically involves the protection of propane-1,2-diamine with a CBZ group. One common method is to react propane-1,2-diamine with benzyl chloroformate (CBZ-Cl) in the presence of a base such as sodium carbonate or triethylamine . The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize waste and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
2-N-CBZ-propane-1,2-diamine undergoes various chemical reactions, including:
Hydrogenation: The CBZ group can be removed by catalytic hydrogenation using palladium on carbon (Pd-C) and hydrogen gas (H2).
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution and deprotection reactions.
Common Reagents and Conditions
Catalytic Hydrogenation: Pd-C, H2
Nucleophilic Substitution: Acyl chlorides, sulfonyl chlorides, bases like triethylamine
Oxidation and Reduction: Various oxidizing and reducing agents depending on the desired transformation.
Major Products Formed
Deprotection: Removal of the CBZ group yields propane-1,2-diamine.
Substitution Products: Depending on the electrophile used, various substituted derivatives of propane-1,2-diamine can be obtained.
Scientific Research Applications
2-N-CBZ-propane-1,2-diamine has several applications in scientific research:
Mechanism of Action
The primary mechanism of action of 2-N-CBZ-propane-1,2-diamine involves the protection of amine groups. The CBZ group forms a stable carbamate linkage with the amine, preventing it from participating in unwanted side reactions during synthesis . The protected amine can then be selectively deprotected under mild conditions, such as catalytic hydrogenation, to yield the free amine .
Comparison with Similar Compounds
Similar Compounds
N-Boc-propane-1,2-diamine: Similar to 2-N-CBZ-propane-1,2-diamine but uses a tert-butyloxycarbonyl (Boc) group for protection.
N-Fmoc-propane-1,2-diamine: Uses a fluorenylmethoxycarbonyl (Fmoc) group for protection.
1,2-Diaminopropane: The simplest form of propane-1,2-diamine without any protecting groups.
Uniqueness
This compound is unique due to its use of the CBZ group, which provides stability under both acidic and basic conditions and can be removed selectively by catalytic hydrogenation . This makes it particularly useful in multi-step organic syntheses where orthogonal protection strategies are required .
Properties
IUPAC Name |
benzyl N-(1-aminopropan-2-yl)carbamate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2/c1-9(7-12)13-11(14)15-8-10-5-3-2-4-6-10/h2-6,9H,7-8,12H2,1H3,(H,13,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGFHGJCSVCTZJU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)NC(=O)OCC1=CC=CC=C1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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